(3R,6R,9S,12R,15S)-3-(Hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone
(3R,6R,9S,12R,15S)-3-(Hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone
Brand Name:
Vulcanchem
CAS No.:
153982-38-8
VCID:
VC0115638
InChI:
InChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)/t21-,22+,23+,24-,25+/m0/s1
SMILES:
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43
Molecular Formula:
C30H42N6O6
Molecular Weight:
582.7 g/mol
(3R,6R,9S,12R,15S)-3-(Hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone
CAS No.: 153982-38-8
Main Products
VCID: VC0115638
Molecular Formula: C30H42N6O6
Molecular Weight: 582.7 g/mol
CAS No. | 153982-38-8 |
---|---|
Product Name | (3R,6R,9S,12R,15S)-3-(Hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone |
Molecular Formula | C30H42N6O6 |
Molecular Weight | 582.7 g/mol |
IUPAC Name | (3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone |
Standard InChI | InChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)/t21-,22+,23+,24-,25+/m0/s1 |
Standard InChIKey | FLVWONZBLRGQPK-VCDBXAJLSA-N |
Isomeric SMILES | CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43 |
SMILES | CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43 |
Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43 |
PubChem Compound | 11606713 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume